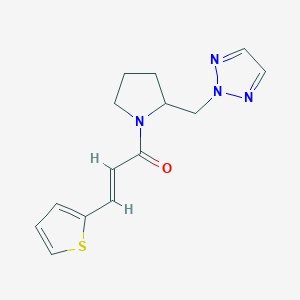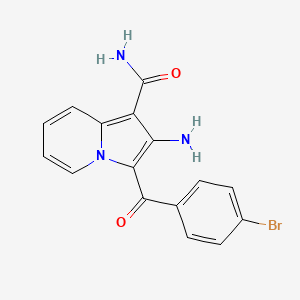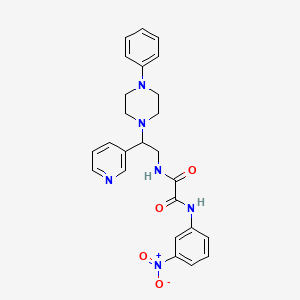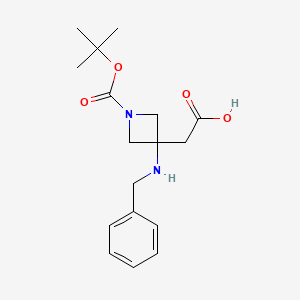
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide is a complex organic molecule that appears to be related to a class of compounds with potential antitumor activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its chemical nature and potential synthesis.
Synthesis Analysis
The synthesis of related compounds involves the formation of diazonium salts from aminoazonafides, which are key intermediates for analogues with antitumor activity . Another related compound, N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, was synthesized by reacting 2-methylbenzoyl chloride with 1-aminoanthraquinone . These methods suggest that the synthesis of the compound may involve similar strategies, such as the use of diazonium salts or the reaction of an appropriate acid chloride with an amino-substituted heteroaromatic compound.
Molecular Structure Analysis
The molecular structure of the compound likely features a quinolin-3-yl moiety, as indicated by the name, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups and a 2-oxo-1,2-dihydroquinoline core suggests a complex aromatic system with electron-donating substituents that could influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The compound's reactivity could be influenced by the presence of the methoxy groups and the amide linkage. The methoxy groups may participate in electrophilic substitution reactions, while the amide linkage could be involved in amidation reactions or act as a directing group in metal-catalyzed C-H bond functionalization reactions . The electron-deficient nature of the heteroaromatic core could also facilitate nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple methoxy groups would increase its lipophilicity, which could enhance its ability to penetrate cell membranes, a property often desirable in antitumor agents . The amide linkage could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds, affecting its pharmacokinetic properties . The electron-deficient heteroaromatic core could impact its electronic properties and its interaction with biological targets, such as DNA .
Aplicaciones Científicas De Investigación
Oncological Research
Compounds with structural similarities to "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide" have been studied for their potential applications in oncology, particularly in assessing cellular proliferation in tumors. For instance, the use of PET imaging agents like 18F-ISO-1, a cellular proliferative marker, has shown promise in evaluating tumor proliferative status in patients with newly diagnosed malignant neoplasms. The study demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a marker for cell proliferation, suggesting that such compounds could be valuable in non-invasive cancer diagnostics and treatment efficacy evaluations (Dehdashti et al., 2013).
Imaging Applications
Research has also focused on the development of novel sigma-2 receptor probes, with compounds like [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide showing high affinity for sigma-2 receptors. Such studies indicate potential applications in neurology and oncology, where sigma-2 receptors play a significant role. The high affinity of these compounds for sigma-2 receptors makes them useful for studying receptor distribution and density in various diseases, providing insights into disease mechanisms and potential therapeutic targets (Xu et al., 2005).
Synthetic Chemistry
In the realm of synthetic chemistry, research has explored the development of practical and scalable synthetic routes to molecules with structural elements similar to "N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide." These studies aim to improve the efficiency and sustainability of synthesizing complex molecules, potentially reducing the environmental impact and cost of pharmaceutical and chemical production. Such efforts contribute to the broader field of green chemistry and process optimization, enhancing the scalability and practicality of synthesizing medically relevant compounds (Yoshida et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-13-6-4-5-7-15(13)21(25)22-11-10-14-12-16-17(26-2)8-9-18(27-3)19(16)23-20(14)24/h4-9,12H,10-11H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOPFECWYLJBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)
![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)
![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)


![2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3016227.png)



![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3016237.png)
